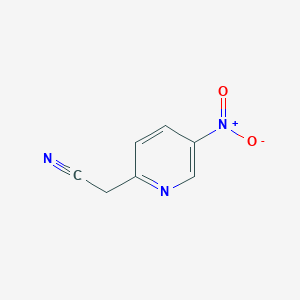

5-Nitro-2-pyridineacetonitrile

Vue d'ensemble

Description

5-Nitro-2-pyridineacetonitrile, with the chemical formula C7H4N3O2, is an organic compound characterized by its nitro and pyridine functional groups. This yellow crystalline solid is known for its applications in various chemical processes . It is also referred to as 5-Nitropyridine-2-carbonitrile .

Applications De Recherche Scientifique

. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medicinal applications are still under research.

Industry: Utilized in the development of materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

Target of Action

The compound belongs to the class of nitrile-containing pharmaceuticals, which have been found to interact with a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .

Mode of Action

Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

Nitrile-containing pharmaceuticals are generally known to have improved pharmacokinetic profiles .

Action Environment

It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It should be stored in a well-ventilated place with the container kept tightly closed .

Analyse Biochimique

Biochemical Properties

It is known that it has a molecular weight of 163.13

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it contains 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic)

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 5-Nitro-2-pyridineacetonitrile in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Transport and Distribution

There is currently no available data on how this compound is transported and distributed within cells and tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Nitro-2-pyridineacetonitrile can be synthesized by the reaction of acetonitrile and 2-nitropyridine. The reaction typically involves heating these reactants to obtain the target product, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve more optimized and scalable methods, ensuring higher yields and purity. Specific details on industrial production methods are less commonly disclosed but generally follow similar principles as laboratory synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-pyridineacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyridineacetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropyridine-2-carbonitrile: Another name for 5-Nitro-2-pyridineacetonitrile, highlighting the same compound.

2-Cyanomethyl-5-nitropyridine: Similar structure but with different substituents.

Activité Biologique

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

1. Antibacterial Activity

This compound has been studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism similar to that of other nitro-containing compounds, which often function by inhibiting bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair processes in bacteria.

The antibacterial effect of this compound is primarily attributed to its ability to interfere with DNA replication. It binds to the active site of topoisomerases, trapping the enzyme-DNA complex and leading to DNA damage, which ultimately induces cell death. This mechanism is akin to that observed in other nitro compounds which have shown potent antibacterial activity.

2. Research Findings

Recent studies have demonstrated the efficacy of this compound against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Enterococcus faecalis | 0.31 | |

| Klebsiella pneumoniae | 1.0 | |

| Acinetobacter baumannii | 4.0 |

3.1 Efficacy Against Multidrug Resistant Strains

In a study evaluating the effectiveness of this compound against multidrug-resistant (MDR) strains, it was found to exhibit significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to maintain activity against these resistant strains highlights its potential as a therapeutic agent in treating infections caused by MDR bacteria.

3.2 Synergistic Effects with Other Compounds

Research has shown that when combined with certain other antimicrobial agents, this compound can enhance the overall antibacterial effect, suggesting a synergistic interaction that could be leveraged in clinical settings to improve treatment outcomes.

4. Conclusion

The biological activity of this compound demonstrates promising antibacterial properties, particularly through its mechanism of action involving inhibition of bacterial topoisomerases. Its efficacy against both standard and multidrug-resistant bacterial strains positions it as a valuable candidate for further research and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(5-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475851 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-66-2 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.